Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate
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Overview
Description
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C9H17NO3Si and a molecular weight of 215.32 g/mol . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a trimethylsilyl group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce ethyl 2-cyano-2-methylacetate and trimethylsilanol.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl 2-cyano-2-methylacetate, while substitution reactions can produce a variety of substituted acetates .
Scientific Research Applications
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate involves its ability to participate in various chemical reactions due to its functional groups. The cyano group, in particular, is highly reactive and can undergo nucleophilic addition and substitution reactions. The trimethylsilyl group can be easily removed under mild conditions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the trimethylsilyl group.
Methyl cyanoacetate: Similar but has a methyl ester instead of an ethyl ester.
Trimethylsilyl cyanide: Contains a trimethylsilyl group and a cyano group but lacks the acetate moiety.
Uniqueness
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate is unique due to the presence of both a cyano group and a trimethylsilyl group, which provide distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
ethyl 2-cyano-2-trimethylsilyloxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3Si/c1-6-12-8(11)9(2,7-10)13-14(3,4)5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKRVTAHOJZGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C#N)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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